molecular formula C12H27IOSi B1649705 Tert-butyl(6-iodohexyloxy)dimethylsilane CAS No. 103483-32-5

Tert-butyl(6-iodohexyloxy)dimethylsilane

Cat. No. B1649705
CAS RN: 103483-32-5
M. Wt: 342.33 g/mol
InChI Key: UPYCEVUYBCJLIP-UHFFFAOYSA-N
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Description

Tert-butyl(6-iodohexyloxy)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Hydroxyl Group Protection

Tert-butyl(6-iodohexyloxy)dimethylsilane and related compounds are utilized in protecting hydroxyl groups in various chemical syntheses. This protection is crucial for compounds that are sensitive to certain conditions, ensuring stability under a variety of circumstances while allowing for easy removal when necessary. For instance, ethers of dimethyl-tert-butylsilyl have shown stability in water, alcohol, hydrogenolysis, and mild chemical reduction, making them valuable in the synthesis of prostaglandins and other complex molecules (Corey & Venkateswarlu, 1972).

Synthesis of Hindered Silylamines

The synthesis of sterically hindered silylamines involves the reaction of tert-butyl (chloro) dimethylsilanewith primary and secondary amines, producing compounds with a general formula of t-BuMe2SiNRR1. These compounds are notable for their high stability against hydrolysis and generally lower chemical reactivity compared to their trimethylsilyl analogs, making them useful in various chemical applications (Bowser & Bringley, 1985).

Piperidine Derivatives Synthesis

In pharmaceutical and organic chemistry, the synthesis of piperidine derivatives is of significant interest. Tert-butyl(6-iodohexyloxy)dimethylsilane plays a role in forming piperidine derivatives fused to a tetrahydrofuran ring, showcasing its utility in the creation of complex organic structures (Moskalenko & Boev, 2014).

Palladium-Catalyzed Cascade Cross Couplings

This compound is involved in palladium-catalyzed intra/intermolecular cascade cross couplings, a method essential in the synthesis of various organic compounds, including pharmaceuticals. The process involves the formation of complex molecular structures, demonstrating the compound's role in advanced synthetic chemistry (Demircan, 2014).

properties

IUPAC Name

tert-butyl-(6-iodohexoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYCEVUYBCJLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553523
Record name tert-Butyl[(6-iodohexyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(6-iodohexyloxy)dimethylsilane

CAS RN

103483-32-5
Record name tert-Butyl[(6-iodohexyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium iodide (13.5 g, 90 mmol) and 1-(tert-butyldimethylsilyloxy)-6-chloro-hexane (Preparation 20) (8.35 g, 22 mmol) in acetone (70 ml) was refluxed overnight. The reaction mixture was cooled to room temperature and filtered. The filtrate was worked-up (hexane) to give the desired compound as yellow oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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